(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Overview
Description
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, and the product is obtained after purification through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can be implemented to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer activity, and it is being studied for its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(2-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
- (2E)-3-[5-(2-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
- (2E)-3-[5-(2-methylphenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Uniqueness
What sets (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-chlorophenyl group, in particular, can enhance its antimicrobial properties compared to other halogen-substituted derivatives.
Biological Activity
The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a furan-based chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it features a unique structure that combines furan rings with a chlorophenyl substituent. The presence of the α,β-unsaturated carbonyl group is crucial for its biological activity.
Anticancer Properties
Research indicates that chalcone derivatives exhibit significant anticancer properties. A study demonstrated that this compound showed promising cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, specifically targeting pathways related to oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity related to apoptotic pathways.
- Oxidative Stress Induction : The furan moiety contributes to increased reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Assessment : A study conducted on human breast cancer cells revealed an IC50 value indicating potent cytotoxicity, suggesting that it may serve as a lead compound for further development in anticancer therapies .
- Antibacterial Testing : In a comparative study against standard antibiotics, this compound demonstrated superior antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
- Inflammation Models : Animal models treated with the compound showed reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other chalcone derivatives:
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | Moderate | High | Moderate |
(E)-3-[5-(3-methylphenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | Low | Moderate | Low |
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-14-5-2-1-4-13(14)16-10-8-12(21-16)7-9-15(19)17-6-3-11-20-17/h1-11H/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSDYZIMHIVGW-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-61-5 | |
Record name | 3-(5-(2-CHLOROPHENYL)-2-FURYL)-1-(2-FURYL)-2-PROPEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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